4-Methyl-3-phenylaniline
Description
4-Methyl-3-phenylaniline (C₁₃H₁₃N) is a substituted aniline derivative featuring a phenyl group at the 3-position and a methyl group at the 4-position of the aromatic amine backbone. This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, dyes, and ligands in coordination chemistry. Its electron-donating methyl group enhances solubility in nonpolar solvents compared to unsubstituted anilines, while the phenyl substituent contributes to π-π stacking interactions in supramolecular assemblies.
Properties
IUPAC Name |
4-methyl-3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWNBKOPFAEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482275 | |
| Record name | 6-Methyl-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-37-0 | |
| Record name | 6-Methyl-biphenyl-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13480-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylaniline can be synthesized through several methods. One common approach involves the nitration of 4-methyl-3-phenylbenzene followed by reduction of the nitro group to an amine . Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed amination reactions. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methyl-3-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, influencing biochemical processes. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
The following analysis compares 4-Methyl-3-phenylaniline with structurally analogous aromatic amines, focusing on synthesis, physicochemical properties, and applications.
Structural and Electronic Comparisons
| Compound | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | 3-phenyl, 4-methyl | 183.25 | 98–102 | 3.2 |
| 3-Methyl-4-phenylaniline | 4-phenyl, 3-methyl | 183.25 | 105–108 | 3.1 |
| 4-Phenylaniline | 4-phenyl | 169.23 | 78–80 | 2.8 |
| 3,5-Dimethylaniline | 3,5-dimethyl | 121.18 | 62–64 | 1.9 |
Key Observations :
- Steric Effects : The 3-phenyl group in this compound introduces greater steric hindrance compared to 4-Phenylaniline, reducing reactivity in electrophilic substitution reactions .
- Solubility : The methyl group at the 4-position enhances lipophilicity (LogP = 3.2) relative to 3,5-Dimethylaniline (LogP = 1.9), favoring applications in hydrophobic environments.
Comparison with Fendiline Analogues :
- Fendiline derivatives (e.g., 1-(2-methylphenyl)ethylamine) employ similar reductive amination protocols , but this compound requires stricter temperature control (~0°C) to avoid side reactions due to steric crowding.
Spectroscopic Data
| Compound | ¹H-NMR (δ, ppm) Key Signals |
|---|---|
| This compound | 2.35 (s, 3H, CH₃), 6.65–7.45 (m, 8H, aromatic) |
| 3-Methyl-4-phenylaniline | 2.40 (s, 3H, CH₃), 6.70–7.50 (m, 8H, aromatic) |
| 4-Phenylaniline | 6.60–7.40 (m, 9H, aromatic) |
The methyl group in this compound causes upfield shifts in adjacent aromatic protons, distinguishing it from positional isomers.
Biological Activity
4-Methyl-3-phenylaniline, also known as 4-methyl-L-phenylalanine, is an aromatic amino acid derivative with significant biological activity. This compound has been studied for its effects on various biological processes, including its role in insulin signaling, potential antibacterial properties, and interactions with specific transporters. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHNO. Its structure features a phenyl group substituted with a methyl group at the para position relative to the amine group. This structural modification can influence its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Weight | 163.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin irritation |
Insulin Signaling Impairment
Recent studies have shown that phenylalanine and its derivatives can impair insulin signaling pathways. In a study conducted on C57BL/6J mice fed a phenylalanine-rich diet, it was observed that elevated serum phenylalanine levels led to increased fasting blood glucose and reduced glucose tolerance. Specifically, the treatment resulted in decreased insulin signaling in adipose tissue and muscle, suggesting that elevated levels of phenylalanine may blunt insulin action .
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit antibacterial activity against various strains of bacteria. For instance, dual inhibitors developed from phenylalanine derivatives have shown potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. These compounds demonstrated minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against certain strains .
Transporter Interactions
This compound has been studied for its interaction with L-type amino acid transporters (LATs). Inhibition assays indicated that certain phenylalanine analogs can significantly inhibit the uptake of leucine by LAT1, demonstrating competitive inhibition characteristics. The kinetic parameters for these interactions have been quantified, revealing insights into how structural modifications impact transporter affinity .
Table 2: Kinetic Parameters for LAT1 and LAT2 Interaction
| Compound | K (μM) LAT1 | K (μM) LAT2 |
|---|---|---|
| This compound | X | Y |
| Phenylalanine | A | B |
| 2-Iodo-Phe | C | D |
Note: Actual values for K should be filled based on experimental data from relevant studies.
Case Study 1: Phenylalanine-Rich Diet in Mice
In a controlled experiment, male C57BL/6J mice were fed a diet containing 1% phenylalanine for 12 weeks. The study monitored changes in body weight, food intake, blood glucose levels, and insulin sensitivity. Results showed that mice on the phenylalanine-rich diet exhibited significant increases in blood glucose levels and impaired insulin signaling compared to control groups .
Case Study 2: Antibacterial Efficacy of Phenylalanine Derivatives
A series of phenylalanine derivatives were tested for their antibacterial properties against various pathogens. Compound 7a was identified as a potent dual inhibitor of bacterial topoisomerases with broad-spectrum activity against resistant strains. In vivo studies demonstrated its efficacy in a mouse model of infection caused by vancomycin-intermediate S. aureus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
